

INCB059872 Tosylate: A Technical Guide to its Role in Gene Expression Regulation

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Compound of Interest

Compound Name: INCB059872 tosylate

Cat. No.: B15623893

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Executive Summary

INCB059872 tosylate is a potent, selective, and orally active irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a critical role in regulating gene expression.^[1] This technical guide provides an in-depth overview of the mechanism of action of INCB059872, its impact on gene expression with a focus on myeloid leukemia, and detailed protocols for key experimental procedures used to elucidate its function.

Core Mechanism of Action: LSD1 Inhibition and Histone Methylation

INCB059872 functions by binding to and inhibiting LSD1, a flavin adenine dinucleotide (FAD)-dependent amine oxidase.^{[2][3]} LSD1 is a key component of several transcriptional repressor complexes, including the CoREST complex. The primary role of LSD1 is to demethylate mono- and di-methylated lysine 4 on histone H3 (H3K4me1/2), a mark associated with active enhancers and promoters. By inhibiting LSD1, INCB059872 leads to an accumulation of H3K4 methylation, which is associated with an increase in the expression of target genes, including tumor suppressor genes.^{[1][2][3]}

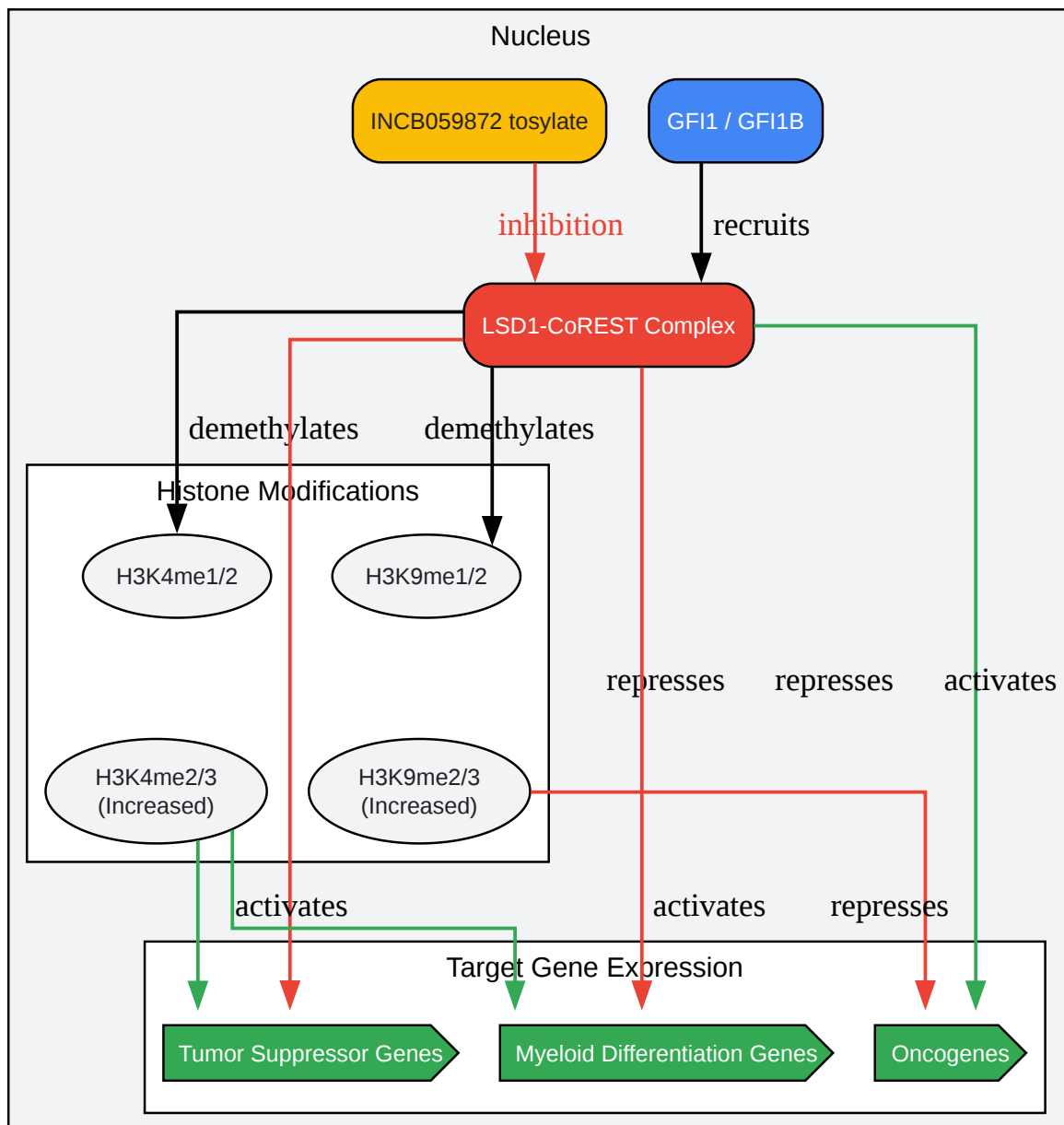
Furthermore, LSD1 can also demethylate H3K9me1/2, a mark generally associated with transcriptional repression. Inhibition of LSD1 by INCB059872, therefore, also promotes H3K9

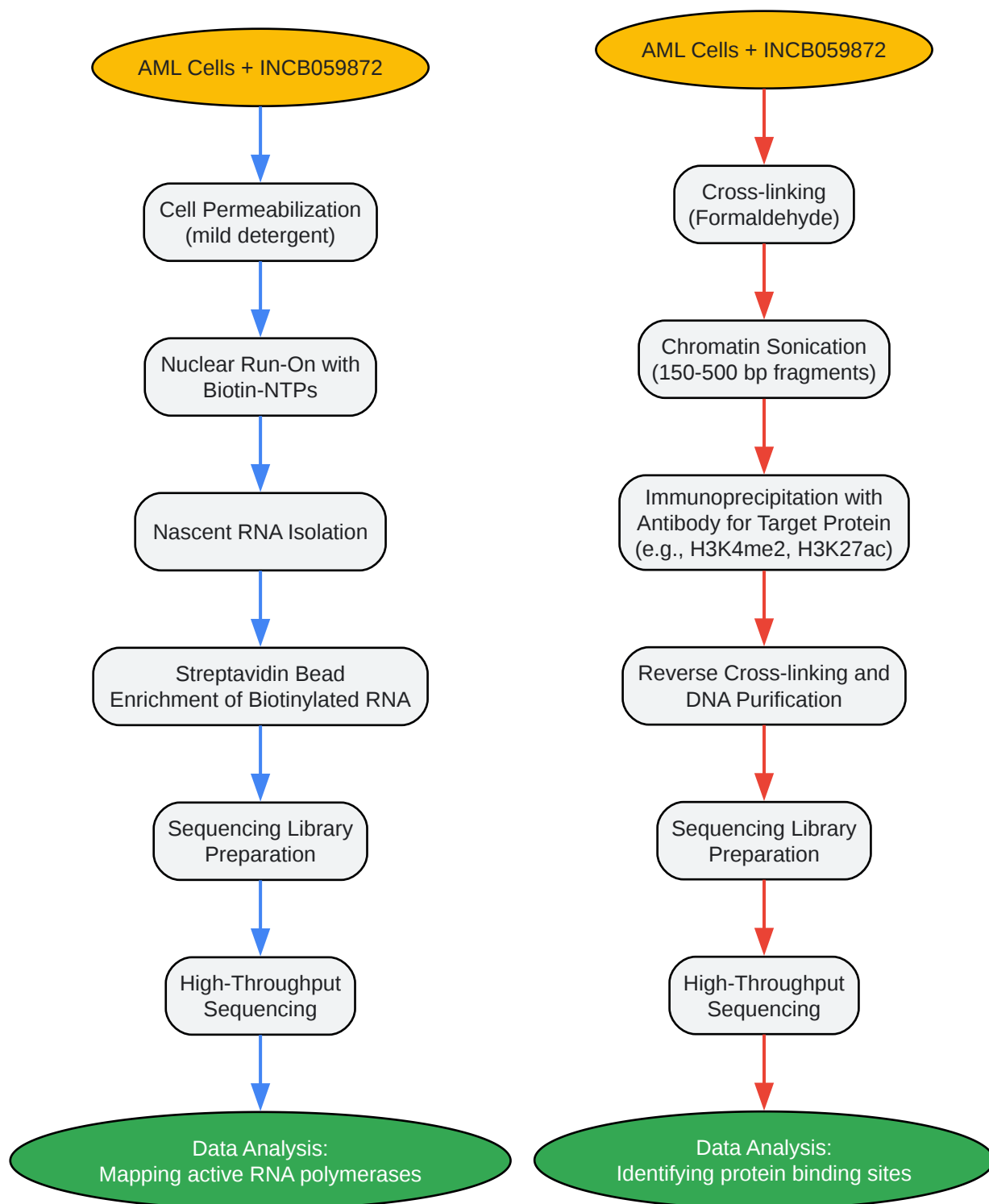
methylation, leading to a decrease in the transcription of oncogenes.[1][2][3] The dual effect of INCB059872 on both activating and repressive histone marks underlies its potent anti-tumor activity.

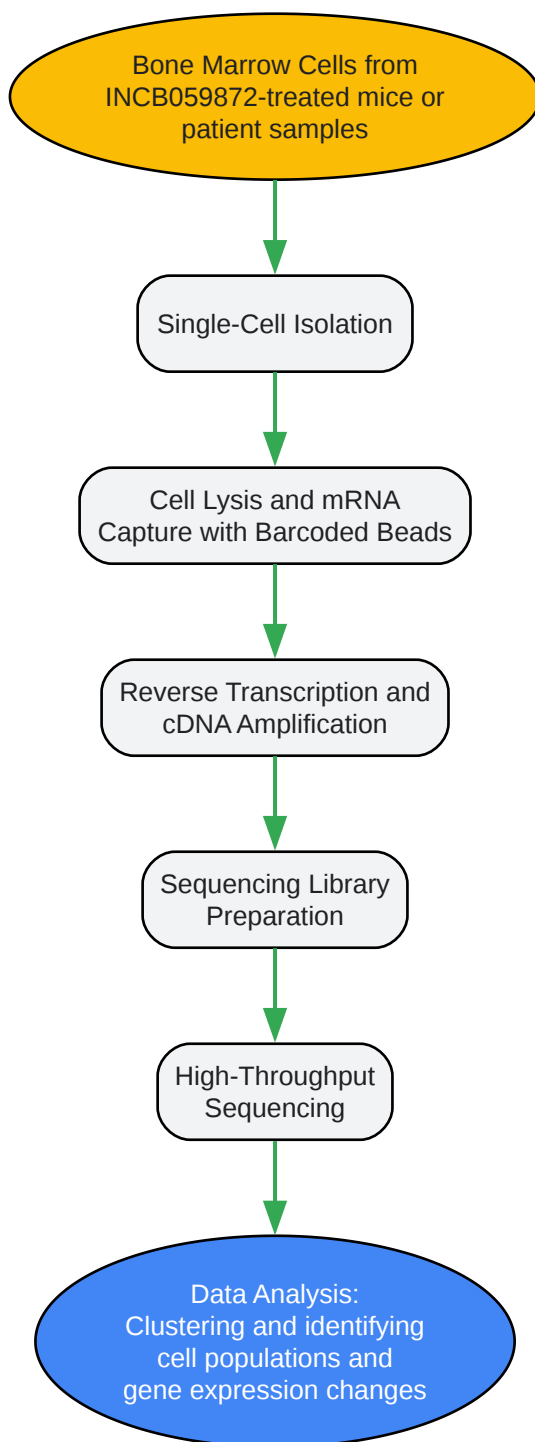
A critical aspect of INCB059872's mechanism in myeloid leukemia involves the de-repression of genes regulated by the transcription factors GFI1 and GFI1B.[4][5][6] LSD1 is a key corepressor for GFI1/GFI1B, and its inhibition by INCB059872 leads to the activation of GFI1/GFI1B target genes, promoting myeloid differentiation.[4][6]

Signaling Pathway

The signaling pathway affected by INCB059872 primarily involves the LSD1-CoREST complex and its interaction with the transcription factors GFI1 and GFI1B. The following diagram illustrates this pathway.







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